(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
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Overview
Description
(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is a heterocyclic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole with 1H-pyrazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield (1,3-dimethyl-4-amino-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone .
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring system but lacks the additional pyrazole moiety.
1H-Pyrazole-1-carboxylic acid: Contains the pyrazole ring but with a carboxylic acid group instead of the nitro group.
Uniqueness
(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is unique due to its dual pyrazole ring system and the presence of both nitro and methanone functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9N5O3 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2,5-dimethyl-4-nitropyrazol-3-yl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C9H9N5O3/c1-6-7(14(16)17)8(12(2)11-6)9(15)13-5-3-4-10-13/h3-5H,1-2H3 |
InChI Key |
YCWLPGMMRASXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2C=CC=N2)C |
Origin of Product |
United States |
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